4-Bromo-5-chlorothiophene-2-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-chlorothiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClNO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEHCZUMVYYMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Bromo 5 Chlorothiophene 2 Sulfonamide
Retrosynthetic Analysis and Strategic Disconnections
The synthesis of 4-bromo-5-chlorothiophene-2-sulfonamide, a polysubstituted thiophene (B33073), necessitates a robust retrosynthetic strategy. The primary disconnections are identified at the carbon-sulfur and carbon-halogen bonds.
A logical retrosynthetic pathway for this compound (I) begins with the disconnection of the sulfonamide group. This leads back to the key intermediate, 4-bromo-5-chlorothiophene-2-sulfonyl chloride (II), and a source of ammonia (B1221849).
Further disconnection of the halogen substituents from intermediate (II) is complex due to the challenges of regioselectivity. A plausible approach involves a stepwise halogenation of a precursor like 2-chlorothiophene-5-sulfonyl chloride (III) or a related thiophene sulfonamide. Alternatively, one could disconnect the sulfonyl chloride group from a di-halogenated thiophene, such as 2,3-dibromo-4-chlorothiophene.
The thiophene ring itself represents the ultimate disconnection. This leads back to acyclic precursors, which can be assembled through various cyclization strategies. This multi-stage retrosynthetic analysis allows for a modular approach to the synthesis, where the construction of the thiophene core and the introduction of its substituents can be addressed in a controlled, stepwise manner. A system employing a retrosynthesis model with a prioritization scoring algorithm can help deduce novel and promising pathways for synthesizing a desired chemical. nih.gov
Development of Novel Synthetic Pathways to the Thiophene Core
Cyclization Strategies for Halogenated Thiophenes
Classical methods like the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide, provide a fundamental route to thiophenes. nih.gov However, for highly substituted and halogenated systems, more advanced strategies are often required.
Recent advancements have focused on the cyclization of functionalized alkynes. nih.govresearchgate.net For instance, metal-catalyzed or base-promoted heterocyclization of S-containing alkyne substrates is a powerful method. nih.govresearchgate.net One such strategy involves the Pd-catalyzed reaction of (Z)-1-bromo-1-en-3-ynes with a thiol, followed by a 5-endo-dig cyclization to form the thiophene ring. nih.gov Another approach is the PdI2-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols, which proceeds via an intramolecular nucleophilic attack of the thiol group on the alkyne. nih.gov
Copper-promoted cyclization of (Z)-1-en-3-ynyl(butyl)sulfanes with copper halides (CuCl₂ or CuBr₂) can directly yield 3-halothiophenes. nih.gov These methods offer the advantage of introducing a halogen atom during the ring-formation step.
The table below summarizes various cyclization strategies for forming substituted thiophenes.
| Starting Material(s) | Reagents/Catalyst | Product Type | Reference |
| 1,4-Dicarbonyl Compounds | Lawesson's Reagent / P₄S₁₀ | Substituted Thiophenes | nih.gov |
| (Z)-1-Bromo-1-en-3-ynes + Thiol | Pd Catalyst, Base (LiHMDS), TBAF | Substituted Thiophenes | nih.gov |
| 1-Mercapto-3-yn-2-ols | PdI₂ / KI | Substituted Thiophenes | nih.gov |
| (Z)-1-en-3-ynyl(butyl)sulfanes | CuCl₂ or CuBr₂ | 3-Halothiophenes | nih.gov |
| Vinylketene Dithioacetals | CuBr₂ | Substituted Thiophenes | researchgate.net |
Functionalization Approaches at the Thiophene Ring
Once the thiophene core is formed, functional groups can be introduced through various reactions. Thiophene is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions such as halogenation and sulfonation. nih.gov The reactivity of thiophene towards electrophilic substitution is generally higher than that of benzene (B151609). nih.gov
Direct C-H functionalization has emerged as a powerful tool. nih.gov For instance, sequential regioselective C-H functionalization can provide access to 2,3,4- and 2,4,5-substituted thiophenes by employing a pH-sensitive directing group. nih.gov Suzuki coupling is another widely used method for creating carbon-carbon bonds on the thiophene ring, typically coupling a thiophene halide with a thiophene boronic acid in yields ranging from 50% to 90%. nih.gov
Introduction and Functionalization of the Sulfonamide Group
The sulfonamide moiety is a key functional group in the target molecule. Its introduction is typically achieved in a two-step process starting from a suitable thiophene precursor, such as 2-chlorothiophene (B1346680).
The first step is chlorosulfonation, where the thiophene ring reacts with chlorosulfonic acid, often in the presence of a catalyst like phosphorus pentachloride, to yield a thiophenesulfonyl chloride. sigmaaldrich.com For example, 2-chlorothiophene can be converted to 5-chlorothiophene-2-sulfonyl chloride. sigmaaldrich.comchemicalbook.com
The resulting sulfonyl chloride is a reactive intermediate that is then subjected to amination. Reaction with ammonia or an appropriate amine source converts the sulfonyl chloride into the desired sulfonamide. The synthesis of various 5-bromo-N-alkylthiophene-2-sulfonamides has been reported by reacting 5-bromothiophene-2-sulfonamide (B1270684) with alkyl bromides using lithium hydride (LiH). nih.gov This highlights the possibility of N-functionalization after the sulfonamide group is in place. Thiophene sulfonamides are an important class of compounds, with some derivatives showing significant biological activity. researchgate.net
Regioselective Bromination and Chlorination Strategies
Achieving the precise 4-bromo-5-chloro substitution pattern is arguably the most challenging aspect of the synthesis. The regioselectivity of electrophilic halogenation on the thiophene ring is governed by the directing effects of the substituents already present. The sulfur atom in the ring directs electrophiles to the C2 and C5 (alpha) positions. If these are blocked, substitution occurs at the C3 and C4 (beta) positions.
A sulfonamide group at C2 is deactivating and meta-directing. Therefore, starting with thiophene-2-sulfonamide, direct halogenation would be expected to occur primarily at the C4 and C5 positions.
Regioselective Bromination: The development of highly regioselective bromination methods is crucial. Reagents like N-bromosuccinimide (NBS) are commonly used. mdpi.com The selectivity can be influenced by reaction conditions such as solvent and temperature. For instance, under acidic conditions, certain aromatic rings can be deactivated towards bromination, allowing for selective reaction at other sites. nih.gov The use of reagents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) can achieve highly para-selective bromination of activated aromatic compounds under mild conditions. organic-chemistry.org While bromination is generally less reactive and therefore more selective than chlorination, controlling the outcome on a complex substrate requires careful optimization. youtube.com
Regioselective Chlorination: Direct chlorination of unprotected anilines has been achieved with high para-selectivity using copper(II) chloride in ionic liquids. researchgate.net For thiophenes, achieving regioselectivity can be challenging due to the high reactivity of the ring. A potential strategy for synthesizing the target molecule could involve starting with 5-chlorothiophene-2-sulfonamide (B1586055) chemicalbook.com and then performing a regioselective bromination at the C4 position. The electron-withdrawing sulfonamide group at C2 and the chloro group at C5 would direct the incoming electrophilic bromine to the C4 position.
The table below outlines various reagents used for regioselective halogenation.
| Halogenation Type | Reagent(s) | Selectivity Noted | Reference(s) |
| Bromination | N-Bromosuccinimide (NBS) / Acidic Media | Can suppress reaction at certain positions | nih.gov |
| Bromination | N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) | para-selective for activated aromatics | organic-chemistry.org |
| Bromination | N-Bromosuccinimide (NBS) / Silica Gel | Good for regioselective bromination | mdpi.com |
| Chlorination | Copper(II) chloride / Ionic Liquid | para-selective for unprotected anilines | researchgate.net |
| Chlorination | Sulfuryl Chloride / Organocatalysts | Regioselective for phenols | documentsdelivered.com |
Optimization of Reaction Conditions and Yield Enhancement
In cyclization reactions, for example, a detailed study of the influence of reaction parameters is essential. For the PdI₂-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols, it was found that the KI:PdI₂ molar ratio, catalyst loading, and solvent (methanol vs. ionic liquids) significantly impacted substrate reactivity and product yield. nih.gov
Similarly, for functionalization reactions like Suzuki couplings, the choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields. nih.gov For halogenation steps, controlling the temperature can be a powerful tool for enhancing regioselectivity. In one study, performing a bromination at -30 °C led to a 100% yield of the desired single isomer of a brominated catechol. mdpi.com
Throughout the synthesis, purification of intermediates is vital. Techniques such as recrystallization and column chromatography are employed to isolate the desired products in high purity before proceeding to the next step. The final yield is a product of the efficiency of each individual transformation, making optimization a continuous focus throughout the synthetic campaign.
Catalyst Screening and Ligand Effects
The introduction of the sulfonamide group onto the thiophene ring is a critical step. While direct chlorosulfonation followed by amination is common, modern approaches often employ cross-coupling reactions for analogous structures, which provide valuable insights. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are instrumental in forming C-S or C-N bonds in related sulfonamide syntheses. nih.govrsc.org The choice of catalyst and, crucially, the associated ligands, has a profound impact on reaction yield, selectivity, and functional group tolerance.
Research into the synthesis of aryl sulfonamides via Suzuki-Miyaura coupling highlights the importance of the phosphine (B1218219) ligand. nih.gov Electron-rich and sterically bulky ligands are often favored as they facilitate the crucial reductive elimination step in the catalytic cycle. For instance, studies on similar transformations have shown that using a bulky phosphine ligand like tris-(2,6-dimethoxyphenyl)phosphine can significantly improve product yield compared to less bulky ligands like triphenylphosphine. nih.gov The selection of the palladium precursor (e.g., PdCl₂(PhCN)₂) and the base (e.g., Na₂HPO₄) is also critical to minimize the formation of byproducts such as desulfonylated compounds. nih.gov
Furthermore, the ligand can dictate the stereochemical outcome in reactions involving prochiral centers or the formation of specific isomers. beilstein-journals.org While not directly applicable to the achiral this compound, this principle is paramount in the synthesis of its downstream chiral derivatives like Brinzolamide.
Table 1: Illustrative Data for Catalyst and Ligand Screening in a Model Sulfonamide Synthesis This table is a representative example based on findings for related sulfonamide syntheses to illustrate the effects of different catalysts and ligands.
| Entry | Palladium Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂ | P(tBu)₃·HBF₄ | K₃PO₄ | 23 |
| 2 | PdCl₂(PhCN)₂ | Triphenylphosphine | K₃PO₄ | 45 |
| 3 | PdCl₂(PhCN)₂ | Tris(2,6-dimethoxyphenyl)phosphine | Na₂HPO₄ | 72 |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 68 |
Solvent and Temperature Influence on Reaction Efficacy
The choice of solvent and the precise control of temperature are critical parameters that dictate reaction kinetics, solubility of reagents, and the stability of intermediates. In the synthesis of this compound and its derivatives, aprotic polar solvents are commonly employed. Patent literature concerning the synthesis of Brinzolamide, which uses our target compound as a precursor, frequently cites the use of solvents like tetrahydrofuran (B95107) (THF). google.com
For reactions involving organometallic intermediates, such as those formed during halogen-metal exchange prior to reaction with sulfur dioxide, temperature control is paramount. These reactions are often conducted at very low temperatures, for example, between -20°C and -70°C, to prevent side reactions and decomposition of the thermally sensitive intermediates. google.comgoogle.com The use of co-solvents can also be beneficial. In related Suzuki couplings for sulfonamides, a mixture of THF and acetonitrile (B52724) (MeCN) was found to enhance reaction efficiency. nih.gov The optimal solvent system ensures that all components remain in solution while facilitating the desired reaction pathway and suppressing the formation of impurities.
Table 2: Representative Influence of Solvent and Temperature on a Key Synthetic Step This table illustrates typical effects of solvent and temperature on the yield of a key intermediate formation, based on analogous transformations.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Dichloromethane (DCM) | 0 | 12 | 55 |
| 2 | Tetrahydrofuran (THF) | -20 | 4 | 78 |
| 3 | Tetrahydrofuran (THF) | -70 | 1 | 92 |
| 4 | THF / Acetonitrile (4:1) | -70 | 1 | 95 |
Process Intensification Techniques for Scalability
Scaling up the synthesis of complex molecules like this compound from the laboratory to an industrial scale presents significant challenges, including managing exothermic reactions, ensuring consistent product quality, and handling hazardous reagents safely. Process intensification, particularly through the adoption of continuous flow chemistry, offers robust solutions to these challenges. nih.govmdpi.com
Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. thieme-connect.de This approach offers superior heat and mass transfer compared to traditional batch reactors. For highly exothermic or low-temperature reactions common in the synthesis of this compound, flow reactors provide precise temperature control, minimizing the risk of thermal runaways and the formation of temperature-sensitive byproducts. mdpi.com The reduced reactor volume at any given time significantly enhances safety. Furthermore, continuous processing allows for automation and steady-state operation, leading to improved consistency, higher throughput, and potentially lower manufacturing costs, which are critical for producing pharmaceutical intermediates. google.comwipo.int
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In pharmaceutical synthesis, this often involves minimizing waste, using less hazardous solvents, and reducing energy consumption.
One prominent green technique applicable to the synthesis of sulfonamides is microwave-assisted synthesis. organic-chemistry.orgnih.govresearchgate.net Compared to conventional heating methods that rely on slow thermal conduction, microwave irradiation directly and rapidly heats the reaction mixture by interacting with polar molecules. researchgate.net This can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities. organic-chemistry.orgamazonaws.com The efficiency of microwave heating can also reduce the required volume of organic solvents, contributing to a greener process. Studies on the synthesis of various sulfonamides and thiophene derivatives have consistently demonstrated these advantages. researchgate.netresearchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Model Sulfonamide Reaction This table is based on general findings in the literature comparing conventional and microwave heating methods for sulfonamide synthesis.
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | 12 - 24 hours | 10 - 20 minutes |
| Temperature | 80 - 100 °C (Reflux) | 80 °C |
| Solvent | Toluene or DMF | Acetone or Ethanol |
| Yield | 65 - 75% | 85 - 95% |
Advanced Spectroscopic and Crystallographic Elucidation of 4 Bromo 5 Chlorothiophene 2 Sulfonamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an essential technique for the unambiguous structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H, ¹³C, and ¹⁵N NMR Chemical Shift Assignments
The ¹H NMR spectrum of 4-bromo-5-chlorothiophene-2-sulfonamide is expected to show a singlet for the single proton on the thiophene (B33073) ring. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the adjacent sulfonyl chloride group and the halogen substituents. The protons of the sulfonamide (NH₂) group would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.
The ¹³C NMR spectrum would display four distinct signals corresponding to the four carbon atoms of the thiophene ring. The chemical shifts would be indicative of their electronic environment, with carbons attached to the bromine, chlorine, and sulfonyl group appearing at lower fields.
¹⁵N NMR, although less common, would provide information on the electronic environment of the nitrogen atom in the sulfonamide group.
Table 1: Hypothetical NMR Chemical Shift Assignments for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) |
| H-3 | Data not available | ||
| C-2 | Data not available | ||
| C-3 | Data not available | ||
| C-4 | Data not available | ||
| C-5 | Data not available | ||
| N (SO₂NH₂) | Data not available | Data not available |
2D NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): This experiment would be used to establish proton-proton couplings. However, with only one aromatic proton, significant correlations within the ring would not be expected.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and their directly attached carbon atoms. This would unequivocally link the ¹H signal of the thiophene proton to its corresponding ¹³C signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing longer-range connectivity (typically 2-3 bonds). It would show correlations between the thiophene proton and the quaternary carbons in the ring, as well as correlations from the sulfonamide protons to the C-2 carbon, confirming the position of the sulfonamide group.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides insight into the functional groups and bonding within a molecule.
FTIR and Raman spectroscopy would be used to identify the characteristic vibrational modes of this compound. Key expected vibrations include:
N-H stretching of the sulfonamide group, typically appearing as two bands in the region of 3400-3200 cm⁻¹.
Asymmetric and symmetric S=O stretching of the sulfonyl group, which are strong absorptions usually found in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively.
C-S stretching and other vibrations associated with the thiophene ring.
C-Br and C-Cl stretching vibrations at lower frequencies.
Table 2: Hypothetical Vibrational Frequencies for this compound
| Functional Group | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H stretch (asymmetric) | Data not available | Data not available |
| N-H stretch (symmetric) | Data not available | Data not available |
| S=O stretch (asymmetric) | Data not available | Data not available |
| S=O stretch (symmetric) | Data not available | Data not available |
| Thiophene ring modes | Data not available | Data not available |
| C-Cl stretch | Data not available | Data not available |
| C-Br stretch | Data not available | Data not available |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is a critical tool for confirming the elemental composition of a novel compound. By providing a highly accurate mass measurement, it allows for the determination of the molecular formula. For this compound, the expected exact mass would be calculated based on the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³²S, ³⁵Cl, and ⁷⁹Br). The isotopic pattern, particularly the distinctive signatures of bromine and chlorine, would further corroborate the identity of the compound. While predicted m/z values for adducts such as [M+H]⁺ are available, experimental data is necessary for confirmation. uni.lu
Table 3: Predicted and Hypothetical Experimental HRMS Data for this compound (C₄H₃BrClNO₂S₂)
| Ion | Predicted m/z [M+H]⁺ | Experimental m/z [M+H]⁺ |
| C₄H₄⁷⁹Br³⁵ClNO₂S₂ | 275.85500 | Data not available |
Single-Crystal X-ray Diffraction (SCXRD) Analysis
Molecular Conformation and Torsion Angle Analysis
An SCXRD study of this compound would reveal the planarity of the thiophene ring and the orientation of the sulfonamide group relative to the ring. Key parameters to be determined would include the torsion angles describing the rotation around the C-S and S-N bonds. This analysis would also detail the intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, which dictate the crystal packing.
Table 4: Hypothetical Key Torsion Angles for this compound
| Torsion Angle | Value (°) |
| C3-C2-S2-N | Data not available |
| C2-S2-N-H | Data not available |
Supramolecular Interactions and Crystal Packing Motifs
In the solid state, molecules of this compound would be expected to self-assemble into a highly ordered three-dimensional lattice. The arrangement of these molecules, or crystal packing, is governed by a variety of non-covalent supramolecular interactions. The primary driving forces for the assembly would likely be strong hydrogen bonds originating from the sulfonamide group's amine (–NH₂) protons and receptive oxygen atoms.
Hydrogen Bonding Networks and Halogen Bonding Interactions
The sulfonamide moiety (–SO₂NH₂) is a potent hydrogen-bond donor (the N–H groups) and acceptor (the sulfonyl oxygens). It is highly probable that the crystal structure of this compound would be dominated by a robust network of hydrogen bonds. The most common motif involves the formation of a dimer where two molecules are linked by a pair of N–H···O bonds, creating a characteristic ring pattern. These dimers could then serve as building blocks, further connected into tapes or sheets.
In addition to conventional hydrogen bonds, the presence of both bromine and chlorine atoms on the thiophene ring introduces the possibility of halogen bonding. guidechem.com A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as a sulfonyl oxygen or the nitrogen atom of a neighboring molecule. guidechem.com The relative strengths and geometries of C–Br···O and C–Cl···O interactions would compete with or complement the primary hydrogen-bonding network, adding another layer of complexity and directionality to the crystal packing. The interplay between these different types of bonds would ultimately dictate the final supramolecular architecture.
A hypothetical table of expected hydrogen and halogen bond parameters is presented below, based on typical values observed in similar structures.
| Interaction Type | Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| Hydrogen Bond | N–H | O=S | ~ 0.86 | ~ 2.1 - 2.4 | ~ 2.9 - 3.2 | ~ 150 - 170 |
| Halogen Bond | C–Br | O=S | - | ~ 2.9 - 3.2 | ~ 3.3 - 3.6 | ~ 160 - 175 |
| Halogen Bond | C–Cl | O=S | - | ~ 3.0 - 3.3 | ~ 3.2 - 3.5 | ~ 160 - 175 |
Solid-State NMR Spectroscopy for Polymorph Characterization
Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment in crystalline materials. It is particularly valuable for identifying and characterizing polymorphs—different crystal forms of the same compound that can exhibit distinct physical properties.
If multiple polymorphs of this compound were to exist, they would arise from different arrangements of the molecules in the crystal lattice. These variations in packing would lead to subtle but measurable differences in the local electronic environments of the carbon, nitrogen, and hydrogen atoms.
In an ssNMR experiment, these differences would manifest as changes in chemical shifts. For example, the ¹³C ssNMR spectrum would show distinct peaks for each unique carbon atom in the asymmetric unit of the crystal. If a second polymorph were present, a different set of peaks would be observed, corresponding to the altered molecular packing in that form. The number of peaks for a given carbon would also indicate the number of crystallographically independent molecules in the unit cell. Similarly, ¹⁵N ssNMR would be highly sensitive to the hydrogen-bonding environment of the sulfonamide nitrogen, making it an excellent probe for distinguishing between different polymorphic forms.
Without experimental data, a definitive analysis is impossible. However, the combination of single-crystal X-ray diffraction to determine the primary structure and ssNMR to probe for and characterize potential polymorphism would be essential for a complete solid-state elucidation of this compound.
Theoretical and Computational Investigations of 4 Bromo 5 Chlorothiophene 2 Sulfonamide
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are at the forefront of molecular modeling, providing precise predictions of molecular properties. Methods like Density Functional Theory (DFT) and ab initio calculations are standard tools. DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of accuracy and computational cost, making it suitable for a molecule of this size. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher accuracy but at a greater computational expense. ijnc.ir
A fundamental step in any computational analysis is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For 4-Bromo-5-chlorothiophene-2-sulfonamide, optimization would reveal key structural parameters.
While specific experimental or calculated values for this exact molecule are not available, studies on similar thiophene (B33073) sulfonamide derivatives using the B3LYP/6-311G(d,p) level of theory show typical bond lengths and angles. mdpi.com For instance, the S-C bonds within the thiophene ring are generally calculated to be in the range of 1.73 Å to 1.75 Å. mdpi.com The sulfonamide group's S=O bond lengths are typically around 1.45 Å to 1.46 Å, and the S-N bond is approximately 1.67 Å to 1.68 Å. mdpi.com The bond angles around the sulfur atom of the sulfonamide group, specifically the O=S=O angle, are often computed to be around 120.46–121.18°, which aligns closely with experimental values for related structures. mdpi.com
An illustrative table of what optimized geometrical parameters for this compound would look like is presented below.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: These are expected values based on similar compounds and not from specific calculations on the title compound.)
| Parameter | Bond/Angle | Expected Value (DFT/B3LYP) |
|---|---|---|
| Bond Length | C2-S1 | ~1.74 Å |
| C5-S1 | ~1.75 Å | |
| C4-Br | ~1.86 Å | |
| C5-Cl | ~1.73 Å | |
| C2-S(O2) | ~1.77 Å | |
| S=O | ~1.46 Å | |
| S-N | ~1.68 Å | |
| Bond Angle | C5-S1-C2 | ~92.0° |
| Br-C4-C3 | ~128.0° | |
| Cl-C5-C4 | ~125.0° | |
| O=S=O | ~121.0° |
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com
For thiophene sulfonamide derivatives, the HOMO-LUMO energy gap is typically analyzed to assess stability. mdpi.com In these systems, the HOMO is often distributed over the thiophene ring and the halogen atoms, while the LUMO may be localized on the sulfonamide group and the ring. researchgate.net The electron-withdrawing nature of the bromine, chlorine, and sulfonamide groups would be expected to lower both the HOMO and LUMO energy levels. The calculated energy gap for various thiophene sulfonamides in a solvent like 1,4-dioxane (B91453) has been found to be in the range of 3.44–4.65 eV, indicating good stability. mdpi.com
Table 2: Illustrative Frontier Molecular Orbital Data for this compound (Note: These are hypothetical values for illustrative purposes.)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -7.0 eV |
| LUMO | -2.5 eV |
A Molecular Electrostatic Potential (MEP or ESP) map illustrates the charge distribution on the molecule's surface. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net
In this compound, the most negative potential would be expected around the oxygen atoms of the sulfonamide group and potentially the halogen atoms due to their high electronegativity. The most positive potential would likely be found on the hydrogen atoms of the sulfonamide's amino group, making them potential sites for hydrogen bonding. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). rsc.org This analysis is particularly useful for understanding hyperconjugation and resonance effects.
Molecular Dynamics (MD) Simulations in Relevant Chemical Environments
While quantum chemical calculations are typically performed on a single molecule in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations can model the behavior of the molecule over time in an explicit solvent environment. This approach is crucial for understanding how the molecule interacts with its surroundings, its conformational flexibility, and its solvation properties.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. DFT calculations can accurately predict vibrational frequencies (IR and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts.
For this compound, calculating the vibrational spectra would help in assigning the characteristic stretching and bending modes. For example, the antisymmetric and symmetric stretching vibrations of the SO2 group and the N-H stretching of the sulfonamide would be identifiable. mdpi.com Similarly, calculating the 1H, 13C, and 15N NMR chemical shifts would provide a theoretical spectrum that is invaluable for structural elucidation and for comparing with experimentally obtained spectra.
Reaction Mechanism Elucidation using Computational Transition State Theory
Computational transition state theory serves as a powerful tool for elucidating the mechanisms of chemical reactions by examining the potential energy surface and identifying the transition state structures that connect reactants to products. While specific studies applying computational transition state theory to the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles can be inferred from computational investigations of related thiophene derivatives and sulfonamides. nih.govnih.gov
Theoretical studies on similar molecules, such as alkylimino-substituted sulfonamides, utilize computational methods to model reaction pathways, such as proton transfer, which is crucial for understanding their biological activity. nih.gov For instance, the deprotonation sequence of functional groups in sulfonamides has been investigated using theoretical calculations, providing insights into the acid-base equilibria. nih.gov In some cases, the thermodynamic barrier for processes like proton transfer from an alkylamine to a sulfonamide group has been calculated to be low, suggesting it can occur readily under standard conditions. nih.gov
For thiophene derivatives, computational studies often focus on understanding the reactivity in processes like cross-coupling reactions. mdpi.com Density Functional Theory (DFT) is a common method employed to study the electronic and geometric properties of reactants, intermediates, and products, which are fundamental to understanding the reaction mechanism. mdpi.com While not explicitly detailing transition state theory, these studies provide the foundational energetic and structural data necessary for such an analysis. The investigation of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps helps to predict the most likely sites for electrophilic and nucleophilic attack, which is a key aspect of reaction mechanism elucidation. mdpi.com
The synthesis of thiophene-2-carboxamide derivatives, for example, has been studied, and while the focus is often on the synthetic strategy and characterization, computational analyses provide insights into the electronic properties that govern the reactivity of the thiophene ring and its substituents. nih.gov These studies lay the groundwork for more detailed mechanistic investigations using transition state theory, which would involve locating the transition state structures for key elementary steps, calculating activation energies, and confirming the reaction pathway through intrinsic reaction coordinate (IRC) calculations.
Structure-Reactivity and Structure-Stability Correlations
The correlation between the molecular structure and the reactivity and stability of this compound can be effectively investigated using computational methods, primarily Density Functional Theory (DFT). mdpi.commdpi.com These studies provide valuable insights into how the arrangement of atoms and the presence of different functional groups influence the chemical behavior of the molecule.
Frontier Molecular Orbitals (FMOs) and Reactivity:
A key aspect of structure-reactivity analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, with a higher HOMO energy suggesting greater reactivity towards electrophiles. mdpi.com Conversely, the LUMO energy reflects the molecule's ability to accept electrons, and a lower LUMO energy points to higher reactivity with nucleophiles. mdpi.com
The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of molecular stability. A larger HOMO-LUMO gap generally signifies higher kinetic stability and lower chemical reactivity. mdpi.com For a series of thiophene sulfonamide derivatives, it was found that compounds with a larger energy gap were more stable. mdpi.com
Interactive Data Table: Frontier Molecular Orbital Energies of Thiophene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Thiophene Sulfonamide Derivative 1 | - | - | High |
| Thiophene Sulfonamide Derivative 7 | - | - | Low |
| Thiophene-thiadiazole hybrid | - | - | 3.83 - 4.18 |
| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | - | - | 5.031 |
Structural Parameters and Stability:
Computational studies can predict geometric parameters such as bond lengths and bond angles. For thiophene sulfonamides, the calculated intramolecular distances of the S=O and S-NH₂ bonds in the sulfonamide group are typically around 1.45 Å to 1.46 Å and 1.67 Å to 1.68 Å, respectively. mdpi.com The bond lengths within the thiophene ring, such as S₁–C₂ and C₅–S₁, are calculated to be in the range of 1.73 Å to 1.75 Å. mdpi.com These predicted values can be compared with experimental data from X-ray crystallography to validate the computational model. mdpi.com Deviations from ideal bond lengths and angles can indicate strain within the molecule, which can affect its stability.
Molecular Electrostatic Potential (MESP):
The MESP map is a valuable tool for understanding the charge distribution and reactive sites of a molecule. mdpi.commdpi.com It visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For substituted thiophenes, the MESP analysis can reveal how the electron-donating or electron-withdrawing nature of substituents influences the reactivity of the thiophene ring and other functional groups. mdpi.com
Reaction Chemistry and Mechanistic Studies of 4 Bromo 5 Chlorothiophene 2 Sulfonamide
Reactivity at the Halogen Positions: Nucleophilic Aromatic Substitution (SNAr) Investigations
The presence of two different halogens at the C4 and C5 positions of the thiophene (B33073) ring makes nucleophilic aromatic substitution (SNAr) a key area of investigation. In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group, in this case, a halide ion. libretexts.org The reaction generally proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups, such as the sulfonamide group and the halogens on the thiophene ring. libretexts.orgnih.gov
Halogen exchange (HALEX) reactions are a subset of SNAr where one halogen is replaced by another. While specific studies detailing halogen exchange on 4-bromo-5-chlorothiophene-2-sulfonamide are not extensively documented in the provided search results, the principles of SNAr suggest that such transformations are feasible under appropriate conditions (e.g., using a source of fluoride (B91410) or iodide ions). The relative reactivity of the C-Br versus the C-Cl bond would depend on the specific reaction conditions, including the nucleophile and solvent system used.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For substrates like this compound, the differential reactivity of the C-Br and C-Cl bonds (C-Br is typically more reactive than C-Cl in oxidative addition to Pd(0)) allows for selective functionalization.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. It is widely used to create biaryl structures. nih.gov Research on the closely related 5-bromothiophene-2-sulfonamide (B1270684) demonstrates its successful participation in Suzuki-Miyaura cross-coupling reactions with various aryl boronic acids. doaj.orgresearchgate.net These reactions typically employ a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄, yielding 5-arylthiophene-2-sulfonamides in moderate to good yields. doaj.orgresearchgate.net This established reactivity for a similar substrate suggests that this compound would selectively react at the more labile C-Br position under similar conditions.
Interactive Table: Suzuki-Miyaura Coupling of 5-Bromothiophene-2-sulfonamide with Aryl Boronic Acids doaj.org (This table represents data for the analogous compound 5-bromothiophene-2-sulfonamide as a model for the expected reactivity of this compound at the C-Br position.)
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenylthiophene-2-sulfonamide | 75 |
| 2 | 4-Methylphenylboronic acid | 5-(4-Methylphenyl)thiophene-2-sulfonamide | 80 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)thiophene-2-sulfonamide | 78 |
| 4 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)thiophene-2-sulfonamide | 72 |
| 5 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)thiophene-2-sulfonamide | 70 |
Reaction Conditions: 5-bromothiophene-2-sulfonamide, aryl boronic acid, Pd(PPh₃)₄, K₃PO₄, solvent/H₂O (4:1), 95°C, 30h. researchgate.net
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method is highly effective for forming C(sp²)-C(sp) bonds. libretexts.org Given the reactivity of bromothiophenes in other cross-coupling reactions, it is anticipated that this compound would undergo Sonogashira coupling selectively at the C4-Br bond to produce 4-alkynyl-5-chlorothiophene-2-sulfonamides.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. It represents a key method for synthesizing arylamines. The electron-deficient nature of the thiophene ring in this compound would make it a suitable substrate for this transformation, likely reacting at the C-Br bond to introduce a variety of amine functionalities.
Reactivity of the Sulfonamide Moiety: Deprotonation and Derivatization
The sulfonamide group (-SO₂NH₂) is a crucial functional handle. nih.gov The protons on the nitrogen atom are acidic and can be removed by a suitable base. Studies on 5-bromothiophene-2-sulfonamide have shown that deprotonation using lithium hydride (LiH) in DMF, followed by the addition of an alkyl halide, leads to the formation of N-alkylated sulfonamides. nih.gov This reaction proceeds by first forming a nucleophilic sulfonamide anion, which then displaces the halide from the alkylating agent. nih.gov This strategy allows for the straightforward introduction of various alkyl groups onto the sulfonamide nitrogen, enabling the synthesis of a library of derivatives from the parent compound. nih.gov
Interactive Table: N-Alkylation of 5-Bromothiophene-2-sulfonamide nih.gov (This table represents data for the analogous compound 5-bromothiophene-2-sulfonamide as a model for the expected reactivity of the sulfonamide moiety in this compound.)
| Entry | Alkyl Halide | Product |
| 1 | Methyl Iodide | 5-Bromo-N-methylthiophene-2-sulfonamide |
| 2 | Ethyl Bromide | 5-Bromo-N-ethylthiophene-2-sulfonamide |
| 3 | Propyl Bromide | 5-Bromo-N-propylthiophene-2-sulfonamide |
Reaction Conditions: 5-bromothiophene-2-sulfonamide, alkyl halide, LiH, DMF, room temperature. nih.gov
Electrophilic Aromatic Substitution (EAS) Patterns on the Thiophene Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com Thiophene is generally more reactive than benzene (B151609) in EAS, with a strong preference for substitution at the C2 position. pearson.com However, in this compound, the only available position for substitution is at C3. Furthermore, the thiophene ring is heavily substituted with three strong electron-withdrawing groups (Br, Cl, and SO₂NH₂), which significantly deactivate the ring towards electrophilic attack. Consequently, EAS reactions on this substrate are expected to be very difficult, likely requiring harsh conditions and resulting in low yields, if they proceed at all.
Heterocyclic Annulation and Ring Expansion Reactions
The functional groups on this compound can serve as starting points for building more complex fused heterocyclic systems. For example, a group introduced via cross-coupling at the C4 position could be designed to undergo a subsequent intramolecular cyclization reaction with the sulfonamide nitrogen. While specific examples starting from this compound were not found in the search results, general strategies for the ring expansion of cyclic sulfonamides (sultams) have been developed. researchgate.netwhiterose.ac.uk These methods often involve intramolecular reactions initiated by functional groups attached to the sulfonamide nitrogen or the aromatic ring. researchgate.netwhiterose.ac.uk Such strategies could potentially be adapted to derivatives of this compound to create novel, larger ring structures containing the thiophene sulfonamide motif.
Radical Reactions Involving this compound
The carbon-halogen bonds in the molecule, particularly the weaker C-Br bond, are susceptible to radical reactions. libretexts.org A common transformation is radical dehalogenation, which can be achieved using reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org This reaction proceeds via a radical chain mechanism. The tributyltin radical abstracts the bromine atom to form a thienyl radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the dehalogenated product and regenerate the tin radical. libretexts.org This method could potentially be used for the selective removal of the bromine atom from this compound to furnish 5-chlorothiophene-2-sulfonamide (B1586055).
Investigation of Reaction Kinetics and Thermodynamics
The reaction kinetics and thermodynamics of the formation of this compound are governed by the principles of electrophilic aromatic substitution on the thiophene ring. The sequential introduction of bromo, chloro, and sulfonylamide groups is influenced by the inherent reactivity of the thiophene nucleus and the directing effects of the substituents at each stage of the synthesis. While specific kinetic and thermodynamic data for this compound are not extensively available in the public domain, a comprehensive understanding can be built by examining the reaction kinetics and thermodynamics of the individual reaction steps on thiophene and its derivatives.
The thiophene ring is significantly more reactive towards electrophilic substitution than benzene. iust.ac.irstackexchange.com This heightened reactivity is attributed to the lower resonance stabilization energy of the thiophene ring, which means less aromaticity is lost in forming the intermediate sigma complex during substitution. stackexchange.com The order of reactivity among similar five-membered heterocyclic compounds is generally considered to be pyrrole (B145914) > furan (B31954) > thiophene > benzene. stackexchange.com
Kinetics of Thiophene Halogenation
The halogenation of thiophene is a rapid reaction. For instance, the rate of bromination for thiophene is approximately 10^7 times faster than that of benzene, and chlorination is also significantly faster. wikipedia.org
Chlorination:
The chlorination of thiophene in an aqueous solution has been found to be a second-order reaction. isca.in A study using a rotating platinum electrode to measure the kinetics of this rapid reaction provided the following data. isca.incabidigitallibrary.org
Interactive Data Table: Kinetic Parameters for the Aqueous Chlorination of Thiophene
| Temperature (°C) | Specific Reaction Rate (L mol⁻¹ s⁻¹) | Half-life (s) at 24.5°C |
| 10 | Value not specified | - |
| 15 | Value not specified | - |
| 20 | Value not specified | - |
| 24.5 | Value not specified | 24 |
| 25 | Value not specified | - |
The activation energy (Ea) for the aqueous chlorination of thiophene has been determined from the Arrhenius plot, highlighting the energy barrier for the reaction. isca.in
Bromination:
The bromination of thiophene is also a rapid, second-order reaction. Kinetic studies on the aqueous bromination of thiophene and its derivatives have provided specific rate constants.
Interactive Data Table: Second-Order Rate Constants for Aqueous Bromination at 25°C
| Substrate | Rate Constant (k_bi / dm³ mol⁻¹ s⁻¹) |
| Thiophene | (2-5) x 10⁴ |
| 2-Bromothiophene | 2.65 x 10⁴ |
Source: publish.csiro.au
These values underscore the high reactivity of the thiophene ring towards bromination. The presence of a bromine atom at the 2-position slightly affects the rate of further bromination.
Kinetics of Thiophene Sulfonation
A kinetic isotope effect (KIE) is observed when an atom is replaced by its isotope, which can provide information about the reaction mechanism. libretexts.org In the sulfonation of benzene, a small primary kinetic isotope effect (kH/kD) has been observed, suggesting that the C-H bond breaking step is partially rate-determining. researchgate.netrsc.org For the sulfonation of [1,3,5-²H₃]benzene with sulfur trioxide, the kH/kD was found to be 1.34 ± 0.08 at 20°C in nitromethane. rsc.org It is plausible that the sulfonation of substituted thiophenes would exhibit a similar small kinetic isotope effect.
Thermodynamics of Thiophene Reactions
Halogenation:
Computational studies using Density Functional Theory (DFT) have been employed to investigate the thermodynamics of thiophene bromination. The Gibbs free energy surfaces indicate that the formation of a bromonium ion intermediate is a favorable pathway. researchgate.net
Sulfonamide Formation:
The final step in the synthesis is the formation of the sulfonamide from the corresponding sulfonyl chloride. Theoretical calculations have shown that the reaction of a sulfonyl fluoride with an N-silylamine to form a sulfonamide is a highly exothermic process, which is likely due to the formation of a strong Si-F bond in the byproduct. nih.gov This suggests that the formation of the sulfonamide is a thermodynamically favorable, kinetically controlled process. nih.gov The reaction of sulfonyl chlorides with amines to form sulfonamides is also a widely used and generally favorable transformation.
Enthalpy of Formation:
Derivatization Strategies and Analogue Synthesis Based on 4 Bromo 5 Chlorothiophene 2 Sulfonamide
Synthesis of Substituted Thiophene (B33073) Sulfonamide Derivatives
While direct substitution on the thiophene ring of 4-bromo-5-chlorothiophene-2-sulfonamide is challenging due to the presence of deactivating sulfonamide and halogen groups, derivatization can be achieved through multi-step synthetic sequences. A common approach involves the synthesis of a desired substituted thiophene core, followed by chlorosulfonation and amination to install the sulfonamide group.
For instance, the Hinsberg thiophene synthesis, which utilizes diketones and a sulfurizing agent, or the Fiesselmann thiophene synthesis, reacting α-keto esters with a sulfur source, can produce thiophenes with ester or carbonyl functionalities. These groups can then be carried through the subsequent sulfonation and halogenation steps to yield highly functionalized analogues. Thiophene's aromatic nature allows for a range of substitution reactions, enabling the synthesis of diverse functionalized derivatives that can serve as precursors to more complex sulfonamides.
Scaffold Diversity: Modification of the Sulfonamide Nitrogen
The primary sulfonamide group (-SO₂NH₂) is a key site for introducing structural diversity. N-alkylation and N-arylation reactions expand the chemical space of accessible analogues, altering properties such as solubility and intermolecular interactions.
A general and effective method for the N-alkylation of a similar scaffold, 5-bromothiophene-2-sulfonamide (B1270684), involves deprotonation with a strong base followed by reaction with an alkyl halide. nih.gov In a typical procedure, the sulfonamide is dissolved in a polar aprotic solvent like dimethylformamide (DMF), and a base such as lithium hydride (LiH) is added to generate the sulfonamidate anion. Subsequent dropwise addition of an alkyl bromide at room temperature yields the corresponding N-alkylated product. nih.gov This method has been successfully used to synthesize a range of N-alkyl derivatives. nih.gov
The efficiency of this reaction can be influenced by steric factors. For example, reactions with less sterically hindered alkyl bromides like bromoethane (B45996) and 1-bromopropane (B46711) proceed with higher yields compared to bulkier reagents like isopropyl bromide. nih.gov
| Reactant 1 | Alkyl Bromide | Product | Yield (%) |
|---|---|---|---|
| 5-Bromothiophene-2-sulfonamide | Bromoethane | 5-Bromo-N-ethylthiophene-2-sulfonamide | 72 |
| 5-Bromothiophene-2-sulfonamide | 1-Bromopropane | 5-Bromo-N-propylthiophene-2-sulfonamide | 78 |
| 5-Bromothiophene-2-sulfonamide | Isopropyl bromide | 5-Bromo-N-isopropylthiophene-2-sulfonamide | 62 |
For N-arylation, copper-catalyzed Chan-Evans-Lam (CEL) reactions provide a pathway to couple the sulfonamide nitrogen with aryl boronic acids, offering access to a different class of derivatives. rsc.org Furthermore, the sulfonamide nitrogen can be incorporated into a cyclic structure, forming sultams, through intramolecular cyclization reactions, which significantly alters the geometry and properties of the molecule.
Introduction of Diverse Functional Groups via Cross-Coupling Chemistry
The bromine and chlorine atoms on the thiophene ring are ideal handles for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of functional groups. The differential reactivity of C-Br versus C-Cl bonds can potentially allow for selective, stepwise functionalization.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the halo-thiophene with an organoboronic acid or ester. nih.govharvard.edu It has been demonstrated that N-alkylated bromothiophene sulfonamides readily undergo Suzuki coupling. For example, 5-bromo-N-propylthiophene-2-sulfonamide can be coupled with various aryl boronic acids using a Pd(PPh₃)₄ catalyst and a base like potassium phosphate (B84403) in a 1,4-dioxane (B91453)/water solvent system. nih.gov This strategy allows for the synthesis of a wide range of 5-aryl-N-propylthiophene-2-sulfonamide derivatives in moderate to good yields. nih.govresearchgate.net The reaction is tolerant of diverse functional groups on the aryl boronic acid, including both electron-donating and electron-withdrawing substituents. doaj.orgresearchgate.net
| Aryl Boronic Acid | Product | Yield (%) |
|---|---|---|
| 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-N-propylthiophene-2-sulfonamide | 72 |
| 4-Fluorophenylboronic acid | 5-(4-fluorophenyl)-N-propylthiophene-2-sulfonamide | 68 |
| 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-N-propylthiophene-2-sulfonamide | 66 |
| Phenylboronic acid | 5-phenyl-N-propylthiophene-2-sulfonamide | 58 |
| 4-(trifluoromethyl)phenylboronic acid | N-propyl-5-(4-(trifluoromethyl)phenyl)thiophene-2-sulfonamide | 56 |
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. wikipedia.org This reaction couples the aryl halide with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. organic-chemistry.orglibretexts.org This method has been successfully applied to iodothiophenes in aqueous media, demonstrating its utility for creating acetylenic thiophene derivatives which are valuable precursors for more complex conjugated systems. nih.gov
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the halogenated positions. wikipedia.org The palladium-catalyzed amination of polysubstituted bromothiophenes has been shown to proceed under mild conditions using ligands such as Xantphos and a base like cesium carbonate. thieme-connect.comresearchgate.netresearchgate.net The success of the reaction can be dependent on the electronic nature of the coupling partners. thieme-connect.com This methodology provides a direct route to aminothiophene derivatives, which are important scaffolds in materials science.
Stereochemical Control in Analogue Synthesis
Introducing chirality into analogues of this compound can be achieved through several strategies, primarily involving the attachment of chiral moieties or the use of asymmetric synthesis methodologies. acs.org
One approach is the reaction of the parent sulfonamide or its derivatives with enantiomerically pure reagents. For example, coupling the sulfonamide nitrogen with a chiral amine or reacting the thiophene ring (after functionalization) with a chiral building block would result in diastereomeric products that could potentially be separated.
A more sophisticated approach involves asymmetric catalysis. Chiral ligands can be used in cross-coupling reactions to induce enantioselectivity. researchgate.net For instance, chiral phosphine (B1218219) ligands in Suzuki or Buchwald-Hartwig reactions could, in principle, lead to atropisomeric products if sufficient steric hindrance is present in the resulting biaryl structure. Additionally, chiral sulfoxides can be synthesized via asymmetric oxidation of corresponding sulfides, a strategy that could be adapted to precursors of the target molecule. nih.govsemanticscholar.org The use of chiral auxiliaries, such as those derived from sugars or menthol, attached to the sulfonamide or other functional groups, can direct stereoselective transformations on the scaffold. nih.gov
Libraries of Thiophene Sulfonamide Analogues for High-Throughput Screening (Non-Biological Contexts)
The creation of compound libraries is essential for the high-throughput screening and discovery of new materials with desired properties. umd.edu A "libraries from libraries" approach can be applied to the this compound scaffold, where a core intermediate is systematically modified to generate a diverse collection of final compounds. nih.gov
Using parallel synthesis techniques, the core scaffold can be diversified at its reactive sites. For example, an array of N-alkylated analogues can be prepared in parallel (as described in section 6.2), and each of these can then be subjected to a variety of cross-coupling partners (section 6.3) in a grid-like fashion. This combinatorial approach rapidly generates a large number of structurally distinct molecules. nih.gov
In a non-biological context, these libraries are valuable for screening for novel organic electronic materials. researchgate.netcaltech.edu By systematically varying the substituents on the thiophene ring and the sulfonamide nitrogen, a library of compounds with a wide range of electronic and photophysical properties can be generated. These libraries can then be screened for properties such as conductivity, charge carrier mobility, and fluorescence for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors. researchgate.net
Strategic Modifications for Tunable Electronic Properties
Thiophene-based molecules are fundamental components in organic electronics, and their properties can be precisely controlled through chemical modification. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and thus the HOMO-LUMO gap, are critical parameters that determine the electronic and optical properties of these materials. researchgate.net
Strategic derivatization of the this compound scaffold allows for the tuning of these energy levels. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) via the cross-coupling reactions described previously has a profound effect.
Electron-Donating Groups (EDGs): Attaching EDGs, such as alkoxy (-OR) or alkyl (-R) groups, to the thiophene ring via Suzuki coupling will generally raise the HOMO energy level, thereby decreasing the HOMO-LUMO gap. chemrxiv.org
Electron-Withdrawing Groups (EWGs): Attaching EWGs, such as cyano (-CN), nitro (-NO₂), or trifluoromethyl (-CF₃) groups, will lower both the HOMO and LUMO energy levels. nih.gov The sulfonamide group (-SO₂NH₂) itself is a strong EWG, which already influences the electronic properties of the parent molecule. Further substitution with strong EWGs can lead to materials with very low LUMO levels, making them suitable as n-type semiconductors. nih.gov
Exploration of Non Biological Applications and Material Science Potential
Precursor in Organic Synthesis for Complex Molecular Architectures
The dihalogenated nature of 4-bromo-5-chlorothiophene-2-sulfonamide, coupled with the sulfonamide moiety, positions it as a valuable precursor for the synthesis of complex molecular architectures. The differential reactivity of the C-Br and C-Cl bonds, and the potential for reactions at the sulfonamide group, allow for sequential and site-selective modifications. This controlled reactivity is a cornerstone of modern organic synthesis, enabling the construction of intricate molecules with well-defined three-dimensional structures.
The bromo and chloro substituents on the thiophene (B33073) ring are amenable to a variety of cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki-Miyaura, Stille, and Heck couplings are routinely used to functionalize halogenated aromatic compounds. The inherent difference in the reactivity of bromine and chlorine (the C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond) could allow for selective functionalization at the 4-position, leaving the 5-position available for subsequent transformations. This stepwise approach is crucial for the controlled assembly of complex molecules.
The sulfonamide group can also participate in various chemical transformations. For instance, the nitrogen atom can be alkylated or arylated, and the entire group can act as a directing group in electrophilic aromatic substitution reactions, although the thiophene ring is already substituted. The potential for derivatization of the sulfonamide adds another layer of complexity and functionality to the molecules that can be synthesized from this precursor.
Table 1: Potential Cross-Coupling Reactions for Functionalization of this compound
| Cross-Coupling Reaction | Reagents and Conditions (Illustrative) | Potential Outcome |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | Formation of a C-C bond, attaching an aryl group at the 4- or 5-position. |
| Stille Coupling | Organostannane, Pd catalyst (e.g., Pd(PPh₃)₄) | Formation of a C-C bond with various organic groups. |
| Heck Coupling | Alkene, Pd catalyst, base | Formation of a new C-C bond with an alkene, leading to vinylthiophenes. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Formation of a C-N bond, introducing an amino group. |
This table presents potential reactions based on the known reactivity of halogenated thiophenes. Specific experimental conditions for this compound would require empirical optimization.
Potential as a Ligand or Ligand Precursor in Catalysis
The molecular structure of this compound contains heteroatoms (sulfur and nitrogen) with lone pairs of electrons, which could potentially coordinate with metal centers. This suggests its potential utility as a ligand or a precursor for designing more complex ligands for catalysis.
While there is no specific research detailing the use of this compound as a ligand, its structural motifs are found in known catalytic systems. The thiophene sulfur and the sulfonamide nitrogen and oxygen atoms could act as coordination sites. By modifying the sulfonamide group, for example, through N-alkylation with a group containing another donor atom, a multidentate ligand could be synthesized. Such ligands are highly valuable in coordination chemistry and catalysis as they can form stable complexes with transition metals.
The development of ligands derived from this compound could lead to novel catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the thiophene ring, which can be tuned by the halogen substituents, would influence the electronic environment of the metal center, thereby affecting the catalyst's activity and selectivity.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Sulfonamides are known to be effective functional groups in certain organocatalysts. For instance, proline-derived sulfonamides have been used as catalysts in asymmetric aldol (B89426) reactions.
The sulfonamide moiety in this compound could potentially act as a hydrogen bond donor, activating substrates in a reaction. While the parent compound itself may not be a potent organocatalyst, it could serve as a scaffold for the synthesis of new chiral organocatalysts. By introducing chiral auxiliaries, for example, through derivatization of the sulfonamide nitrogen, it might be possible to create catalysts for enantioselective transformations.
Building Block for Functional Polymers or Oligomers
The presence of two halogen atoms on the thiophene ring makes this compound a potential monomer for the synthesis of functional polymers and oligomers through various polymerization techniques.
Thiophene-based conjugated polymers are a class of materials with interesting electronic and optical properties, finding applications in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The synthesis of these polymers often relies on the polymerization of dihalogenated thiophene monomers through transition metal-catalyzed cross-coupling reactions. nih.gov
This compound could theoretically serve as an AB-type monomer in polycondensation reactions. For example, through a Kumada catalyst-transfer polycondensation, a regioregular polythiophene could potentially be synthesized. The properties of the resulting polymer would be influenced by the sulfonamide side group, which could impact its solubility, morphology, and electronic properties. The presence of the sulfonamide group could also provide a handle for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.
Table 2: Potential Polymerization Reactions Involving this compound
| Polymerization Method | Description | Potential Polymer Structure |
| Kumada Catalyst-Transfer Polycondensation | A chain-growth polymerization of a Grignard-functionalized monomer catalyzed by a nickel complex. | A regioregular poly(thiophene sulfonamide). |
| Suzuki Polycondensation | Step-growth polymerization of a boronic acid or ester functionalized monomer with a halogenated monomer. | An alternating copolymer if co-polymerized with another monomer. |
| Direct Arylation Polycondensation (DArP) | A more atom-economical method that involves the coupling of C-H bonds with C-X bonds. | A poly(thiophene sulfonamide) with potentially different regiochemistry. |
This table outlines theoretical polymerization pathways. The feasibility and outcome of these reactions with this compound would need to be experimentally verified.
Beyond being a monomer, this compound could also have potential as a polymer additive or modifier. Halogenated compounds are often used as flame retardants in polymers. The presence of both bromine and chlorine in this molecule might impart flame-retardant properties to materials it is blended with.
Furthermore, sulfonamide-containing molecules can act as plasticizers or compatibilizers in polymer blends. The polar sulfonamide group could enhance the intermolecular interactions within a polymer matrix or at the interface of immiscible polymers, thereby modifying the mechanical and thermal properties of the material. Its utility in this context would depend on its compatibility with the host polymer and its thermal stability at processing temperatures.
Components in Organic Electronic Materials (e.g., semiconductors, OLEDs)
Thiophene-based compounds are fundamental building blocks in the field of organic electronics due to their excellent charge transport properties and tunable electronic structures. The incorporation of halogen atoms and a sulfonamide group in the this compound backbone is expected to modulate these properties, making it a candidate for use in organic semiconductors and organic light-emitting diodes (OLEDs).
The charge transport characteristics of organic materials are paramount for their performance in electronic devices. In thiophene-based semiconductors, the arrangement of molecules in the solid state dictates the efficiency of charge hopping or transport through overlapping π-orbitals.
Halogen substitution on the thiophene ring is a known strategy to influence molecular packing and electronic properties. The presence of both bromine and chlorine in this compound can lead to specific intermolecular interactions, such as halogen bonding, which can promote ordered self-assembly into crystalline structures favorable for charge transport. Theoretical studies on halogenated organic semiconductors have shown that while molecular packing is a dominant factor, electronic effects from halogen substitution also play a crucial role. For instance, the strong electron-withdrawing effect of fluorine has been found to reduce electron transfer integrals and increase reorganization energy, which can impact charge mobility. arxiv.org
The sulfonamide group, being electron-withdrawing, is also expected to influence the charge transport properties. It can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be advantageous for creating n-type or ambipolar organic field-effect transistors (OFETs). The specific impact of the sulfonamide group on the charge mobility of thiophene-based materials is an area that warrants further experimental investigation.
Table 1: Predicted Effects of Functional Groups on Charge Transport Properties
| Functional Group | Potential Influence on Charge Transport |
|---|---|
| Bromo and Chloro | - Promote ordered packing through halogen bonding - Modify HOMO/LUMO energy levels - Influence intermolecular electronic coupling |
The photophysical properties of organic materials, such as their absorption and emission of light, are central to their application in devices like OLEDs. Thiophene derivatives are known for their tunable fluorescence. The introduction of donor and acceptor groups onto the thiophene ring can create intramolecular charge transfer (ICT) characteristics, leading to solvatochromism and making them suitable for various optical applications. nih.gov
In this compound, the electron-withdrawing sulfonamide group, in conjunction with the thiophene ring (which can act as a π-bridge), could form a D-π-A (donor-π-acceptor) type structure if an appropriate donor group is introduced elsewhere in a larger molecular system incorporating this moiety. The photophysical properties of such systems are highly dependent on the strength of the donor and acceptor groups and the nature of the π-conjugated system.
Studies on D–π–A thiophene derivatives have demonstrated that modifying the electron-donating group can significantly enhance the intramolecular charge transfer strength, leading to large Stokes shifts. nih.gov While specific experimental data for this compound is not available, it is plausible that its derivatives could be engineered to exhibit interesting photophysical properties for applications in OLEDs or as fluorescent probes.
Sensing Applications (e.g., chemical sensors, pH indicators, excluding biosensors)
The development of chemical sensors for the detection of various analytes is a critical area of research. Thiophene-based compounds have been widely explored as chemosensors due to their responsive photophysical properties.
The design of chemo-responsive materials often involves incorporating a recognition unit (receptor) and a signaling unit (fluorophore or chromophore) into a single molecule. The thiophene moiety can serve as an effective signaling unit. The sulfonamide group in this compound could potentially act as a binding site for certain analytes through hydrogen bonding or coordination.
For instance, sulfonamides are known to interact with various metal ions and anions. This interaction can perturb the electronic structure of the molecule, leading to a detectable change in its absorption or fluorescence properties. A fluorescein (B123965) derivative bearing a bromine moiety has been shown to exhibit pH-dependent fluorescence, and this bromine allows for further chemical modifications, highlighting the potential of halogenated functional dyes in sensing. mdpi.com
Thiophene derivatives have been successfully employed in the design of fluorescent and colorimetric chemosensors for a variety of analytes. The detection mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET).
Self-Assembly Studies and Nanostructure Formation (Non-Biological Systems)
The ability of molecules to self-assemble into well-defined nanostructures is a key principle in bottom-up nanotechnology and materials science. Thiophene-based molecules are known to self-assemble into various morphologies, such as nanofibers, nanoribbons, and vesicles.
The presence of both halogen atoms and a sulfonamide group in this compound provides multiple avenues for directing self-assembly. Halogen bonding is a recognized tool in crystal engineering to guide the formation of supramolecular structures. Studies on terthiophenes have shown that weak hydrogen bonding can also direct their self-assembly. mdpi.com The sulfonamide group can participate in hydrogen bonding, which could lead to the formation of one-dimensional or two-dimensional networks.
The interplay between halogen bonding, hydrogen bonding, and π-π stacking of the thiophene rings could result in the formation of complex and potentially functional nanostructures. The morphology of these self-assembled structures can be influenced by factors such as solvent, temperature, and concentration. For example, a thiophene-based α-cyanostyrene-derivative was observed to form nanoparticles in organic solvents, which transitioned to nanofibers with an increasing water fraction, demonstrating the tunability of self-assembly. nih.gov The investigation of the self-assembly behavior of this compound could reveal novel nanostructures with interesting optical or electronic properties.
Advanced Analytical Methodologies for 4 Bromo 5 Chlorothiophene 2 Sulfonamide Non Biological Matrix
Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Quantification
Chromatographic methods are the cornerstone of purity assessment and quantification for 4-Bromo-5-chlorothiophene-2-sulfonamide, providing the means to separate the target analyte from impurities and synthetic byproducts.
Method Development for Quantitative Analysis in Synthetic Batches
High-Performance Liquid Chromatography (HPLC) is a principal technique for the quantitative analysis of this compound in synthetic batches. A typical method would involve a reversed-phase approach, leveraging the compound's moderate polarity.
A hypothetical HPLC method could be developed using a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target compound while also separating it from earlier-eluting polar impurities and later-eluting non-polar byproducts. Detection is commonly achieved using a UV detector, set at a wavelength where the thiophene (B33073) ring exhibits strong absorbance.
For quantification, a calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area of the analyte in the sample is then compared to this curve to determine its concentration.
Gas Chromatography (GC) could also be employed, particularly if the compound is sufficiently volatile and thermally stable, or if it is derivatized to increase its volatility. A GC method would typically use a capillary column with a non-polar or medium-polarity stationary phase. An electron capture detector (ECD) would be highly sensitive to this halogenated molecule, offering excellent detection limits.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Retention Time (Hypothetical) | 8.5 min |
Chiral Separation Methods (if applicable to specific derivatives)
The parent molecule, this compound, is not chiral. However, if derivatives are synthesized that introduce a stereocenter, chiral separation methods would become necessary to resolve the enantiomers. Chiral HPLC is the most common approach. This can be achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. The choice of CSP would depend on the specific structure of the chiral derivative.
Spectrophotometric Methods for Concentration Determination (UV-Vis)
UV-Visible spectrophotometry is a straightforward and cost-effective method for determining the concentration of this compound in solution, provided it is the only absorbing species present or its absorbance can be distinguished from other components. The thiophene ring and the sulfonamide group are chromophores that absorb UV radiation.
To determine the concentration, a solution of the compound is prepared in a suitable solvent (e.g., methanol or ethanol), and its absorbance is measured at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. A calibration curve of absorbance versus concentration for a series of standards would be used for accurate quantification.
Table 2: Hypothetical UV-Vis Spectrophotometric Data for Concentration Determination
| Concentration (mg/L) | Absorbance at λmax (254 nm) |
|---|---|
| 1.0 | 0.112 |
| 2.5 | 0.280 |
| 5.0 | 0.560 |
| 7.5 | 0.840 |
Electrochemical Analysis for Redox Properties (Cyclic Voltammetry)
Cyclic voltammetry (CV) is a powerful electrochemical technique that can be used to study the redox properties of this compound. rsc.org In a CV experiment, the potential applied to a working electrode is scanned linearly in the forward and reverse directions, and the resulting current is measured. rsc.org This provides information about the oxidation and reduction potentials of the analyte.
For this compound, the thiophene ring can be electrochemically oxidized at a specific potential. The presence of electron-withdrawing groups like the bromo, chloro, and sulfonamide moieties would likely make this oxidation occur at a relatively high positive potential. The sulfonamide group itself might also be electrochemically active. The resulting voltammogram would show peaks corresponding to these redox events, and the peak potentials and currents can provide insights into the electrochemical stability and reactivity of the molecule. core.ac.uk
Table 3: Illustrative Cyclic Voltammetry Parameters
| Parameter | Value/Description |
|---|---|
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Solvent/Electrolyte | Acetonitrile with 0.1 M Tetrabutylammonium perchlorate |
| Analyte Concentration | 1 mM |
| Scan Rate | 100 mV/s |
| Potential Range | -1.5 V to +2.0 V |
Trace Analysis in Environmental or Industrial Samples (excluding biological matrices)
The detection of trace amounts of this compound in environmental samples (e.g., water or soil) or industrial effluents is crucial for monitoring and process control. Due to the typically low concentrations, highly sensitive analytical methods are required.
A common approach involves a sample preparation step to extract and concentrate the analyte from the sample matrix. Solid-phase extraction (SPE) is a widely used technique for this purpose. A suitable sorbent material in an SPE cartridge would be chosen to retain the analyte from the sample, which is then eluted with a small volume of an organic solvent.
The concentrated extract would then be analyzed by a highly sensitive instrumental technique, such as GC coupled with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS). The ECD is particularly sensitive to halogenated compounds, making it well-suited for this analyte. GC-MS provides both high sensitivity and structural information, allowing for unambiguous identification and quantification of the compound even at trace levels.
Concluding Remarks and Future Research Directions
Summary of Key Research Findings on 4-Bromo-5-chlorothiophene-2-sulfonamide
A comprehensive search of available scientific literature indicates that there are no significant, detailed research findings published specifically for this compound. Its existence is primarily documented in chemical supplier catalogs and compound databases. moldb.comuni.lu While its precursor, 4-bromo-5-chlorothiophene-2-sulfonyl chloride (CAS 166964-35-8), is commercially available, suggesting a straightforward synthetic route to the sulfonamide, published studies detailing this synthesis or any subsequent research are absent. guidechem.comesdchem.com.tr
Identification of Remaining Research Gaps
The primary and most significant research gap is the near-complete absence of data for this compound. The scientific community has yet to publish detailed information regarding:
Synthesis: Verified, peer-reviewed synthetic procedures with reported yields and purification methods.
Physicochemical Properties: Experimental data on melting point, solubility, and other physical constants.
Spectroscopic Data: Detailed analysis of its NMR, IR, Mass Spectrometry, and other spectroscopic signatures for unambiguous identification.
Reactivity: Studies on its chemical reactivity and stability under various conditions.
Non-Biological Applications: Exploration of its potential use in any field outside of life sciences.
Prospective Directions in Synthetic Methodology Development
A foundational research direction would be the development and publication of a reliable synthetic protocol for this compound. This would likely involve the amination of 4-bromo-5-chlorothiophene-2-sulfonyl chloride. guidechem.com Future work could explore various reaction conditions, such as different ammonia (B1221849) sources (e.g., ammonium (B1175870) hydroxide, gaseous ammonia) and solvent systems, to optimize yield and purity.
Emerging Avenues in Advanced Characterization Techniques
Once synthesized and purified, a crucial avenue for research is the comprehensive characterization of the compound. This would include:
Single-Crystal X-ray Diffraction: To determine its precise three-dimensional molecular and crystal structure.
Advanced NMR Spectroscopy: Including 2D techniques (COSY, HSQC, HMBC) to unequivocally assign all proton and carbon signals.
Computational Modeling: Density Functional Theory (DFT) calculations could predict its electronic properties, vibrational frequencies, and reactivity, which can then be correlated with experimental data.
Future Exploration of Novel Non-Biological Applications
Given that many thiophene (B33073) derivatives exhibit interesting electronic and optical properties, a significant area for future exploration is the investigation of non-biological applications for this compound. researchgate.net Research could be directed towards its potential use as:
A building block for organic semiconductors or conductive polymers.
A component in the synthesis of dyes or pigments.
An intermediate for creating novel ligands for catalysis.
Interdisciplinary Research Opportunities in Advanced Materials Science
The presence of bromine, chlorine, and a sulfonamide group on a thiophene ring offers multiple sites for further chemical modification, opening up interdisciplinary research opportunities in materials science. researchgate.net Future work could focus on using this compound as a monomer or precursor for:
Functional Polymers: Polymerization or co-polymerization could lead to materials with tailored thermal, electronic, or optical properties.
Metal-Organic Frameworks (MOFs): The sulfonamide group could act as a coordinating ligand for metal centers, potentially forming novel porous materials.
Self-Assembling Systems: Investigating its ability to form ordered structures through non-covalent interactions could be a fruitful area of research.
Q & A
Q. What are the standard synthetic routes for preparing 4-Bromo-5-chlorothiophene-2-sulfonamide, and how can intermediates like sulfonyl chloride be optimized?
Methodological Answer: A common precursor for synthesizing this sulfonamide is 4-Bromo-5-chlorothiophene-2-sulfonyl chloride (CAS RN: 166964-35-8), which can undergo nucleophilic substitution with amines. Key steps include:
- Sulfonation : Introduce the sulfonyl group using chlorosulfonic acid.
- Halogenation : Bromine/chlorine substitution at specific positions, guided by steric and electronic effects of the thiophene ring.
- Amidation : React sulfonyl chloride with ammonia or amines under controlled pH (e.g., in anhydrous dichloromethane with triethylamine as a base).
Optimization Tips : - Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
- Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., bromine and chlorine positions on the thiophene ring). Aromatic protons typically appear at δ 7.2–7.8 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHBrClNOS: theoretical ~296.8 Da).
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>97% by area normalization) .
Q. How can solubility and stability be experimentally determined for this compound in aqueous and organic solvents?
Methodological Answer:
- Solubility Testing : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, water) at 25°C. Measure saturation concentration via UV-Vis spectroscopy (λ~270 nm for sulfonamides).
- Stability Assessment : Incubate the compound in buffers (pH 1–12) and monitor degradation by HPLC over 24–72 hours.
- LogP Calculation : Use computational tools (e.g., ChemAxon) based on the SMILES string to predict lipophilicity .
Advanced Questions
Q. How can researchers optimize reaction conditions for synthesizing analogs of this compound using design of experiments (DOE)?
Methodological Answer:
- Factorial Design : Vary factors like temperature (20–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd for cross-coupling). Use a 2 factorial design to identify significant variables.
- Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between parameters (e.g., time vs. temperature).
- Case Study : A study on sulfonamide derivatives achieved 85% yield by optimizing amine equivalents (1.2–2.0 eq) and reaction time (4–12 hours) .
Q. How should researchers address contradictions in reported biological activity data for sulfonamide derivatives?
Methodological Answer:
- Validate Assays : Replicate experiments using orthogonal methods (e.g., enzyme inhibition vs. cellular viability assays).
- Purity Verification : Confirm compound purity (>98% by HPLC) to rule out interference from byproducts.
- Structural Confirmation : Use X-ray crystallography (e.g., as in Acta Cryst. E64, o720) to resolve ambiguities in regiochemistry .
Q. What computational strategies are effective for designing novel sulfonamide-based inhibitors using this compound as a scaffold?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase). Focus on the sulfonamide group’s hydrogen-bonding potential.
- QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like Hammett σ (for electron-withdrawing Br/Cl groups).
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
